3-(Trifluoromethyl)phenylthiourea

Description

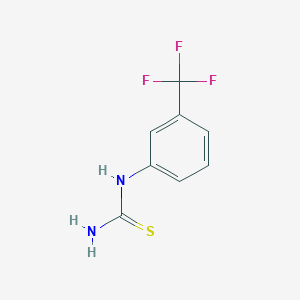

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352856 | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-70-5 | |

| Record name | 1736-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)phenylthiourea chemical properties and structure

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylthiourea: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile molecule with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and its role as a pivotal building block in the development of novel therapeutic agents and organocatalysts. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical significance.

Core Physicochemical and Structural Characteristics

This compound, with the CAS Number 1736-70-5, is a substituted thiourea derivative that has garnered considerable interest due to the unique electronic properties conferred by the trifluoromethyl (CF3) group.[1][2] This group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in modern chemical research.[3]

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 1736-70-5 | [1][2] |

| Molecular Formula | C8H7F3N2S | [1][2][4] |

| Molecular Weight | 220.22 g/mol | [4][5] |

| Melting Point | 104-108 °C | [1][2] |

| Boiling Point | 264.6 °C at 760 mmHg | [1] |

| Density | 1.457 g/cm³ | [1] |

| Flash Point | 113.8 °C | [1] |

| Appearance | White to light yellow crystalline powder | [6] |

Molecular Structure and Conformation

The structure of this compound is characterized by a central thiourea moiety (-NH-C(=S)-NH-) linked to a phenyl ring substituted with a trifluoromethyl group at the meta-position.

-

IUPAC Name: [3-(Trifluoromethyl)phenyl]thiourea[4]

-

SMILES String: NC(=S)Nc1cccc(c1)C(F)(F)F

-

InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the N-H protons of the thiourea functional group.[7] This enhanced acidity is a key factor in its ability to act as a hydrogen-bond donor, a property that is crucial for its applications in organocatalysis and its interaction with biological macromolecules.[7][8] The thiourea group itself is known to exist in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in most conditions.[9]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a straightforward and high-yielding reaction. Understanding the synthetic pathway is crucial for researchers who wish to produce this compound or its derivatives.

General Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate precursor. A general and reliable method is the reaction with commercially available aliphatic or aromatic isothiocyanates.[10] For the parent compound, this involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate intermediate itself can be synthesized from 3-(trifluoromethyl)aniline.[11]

The overall reaction scheme is as follows:

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a substituted derivative as an illustrative example, adapted from published procedures.[10] The synthesis of the parent compound follows a similar logic using ammonia in the final step.

Objective: To synthesize a 1,3-disubstituted thiourea derivative from 3-(trifluoromethyl)aniline.

Materials:

-

3-(Trifluoromethyl)aniline

-

Aromatic or Aliphatic Isothiocyanate (e.g., Phenyl isothiocyanate)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in the anhydrous solvent.

-

Reagent Addition: To this solution, add 1.05 equivalents of the selected isothiocyanate dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[12]

Antimicrobial and Antiviral Activity

Derivatives of this compound have demonstrated potent activity against a range of pathogens.

-

Antibacterial: These compounds show significant inhibition against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[5][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[5][10]

-

Antiviral: Certain derivatives have also been evaluated for their activity against a panel of DNA and RNA viruses, with some showing notable cytotoxicity against host cells, a critical parameter in antiviral drug development.[10]

Anticancer Properties

The cytotoxic potential of this compound analogs against various cancer cell lines is well-documented.[12]

-

High Cytotoxicity: Analogs have shown high efficacy against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater potency than the standard chemotherapeutic agent cisplatin.[12]

-

Mechanism of Action: The anticancer effects are mediated through multiple pathways. These compounds are known to be potent inducers of apoptosis (programmed cell death) in cancer cells.[12] Furthermore, they can modulate inflammatory pathways by inhibiting the secretion of cytokines like Interleukin-6 (IL-6), which is often implicated in cancer progression.[12]

Caption: Dual mechanism of anticancer action.

Organocatalysis

The ability of the thiourea moiety to form double hydrogen bonds allows it to act as an effective organocatalyst. The presence of the electron-withdrawing trifluoromethyl group enhances the hydrogen-bond donating capacity, making these compounds particularly effective in activating substrates and stabilizing transition states in a variety of organic reactions.[7][8]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of synthesized this compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for analytical characterization.

-

¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework and the successful incorporation of the aromatic and thiourea moieties.

-

¹⁹F NMR: Is a definitive technique to confirm the presence and electronic environment of the trifluoromethyl group.

-

FT-IR: Will show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹) and the C=S thiocarbonyl stretch (around 1300-1400 cm⁻¹).

-

Mass Spectrometry: Will confirm the molecular weight of the compound (220.22 g/mol ).[4][5]

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its robust synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it a privileged scaffold in medicinal chemistry and a powerful tool in organocatalysis. The continued exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and catalytic activity.

References

- 1. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]

- 2. parchem.com [parchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]

- 6. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethylphenyl moiety is a common feature in pharmacologically active compounds, valued for its ability to enhance metabolic stability and binding affinity. This document details the chemical principles, reaction mechanisms, and practical execution of the synthesis, empowering researchers to confidently replicate and adapt this procedure.

Strategic Overview of the Synthesis

The synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea is most effectively achieved through a two-step process. This strategy hinges on the initial formation of a reactive isothiocyanate intermediate, which is subsequently captured by an amine nucleophile. This approach is favored for its high yields and the relative ease of purification of the final product.

The overall synthetic pathway can be visualized as follows:

Figure 1: High-level overview of the two-step synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea.

Mechanistic Insights and Rationale

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Isothiocyanate

The conversion of an aniline to an isothiocyanate is a cornerstone of thiourea synthesis. The most common and effective method involves the use of thiophosgene (CSCl₂) or a less hazardous equivalent.

The reaction proceeds via a dithiocarbamate intermediate. The lone pair of the aniline nitrogen attacks the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of hydrogen chloride yields the isothiocyanate. The trifluoromethyl group at the meta position of the aniline is an electron-withdrawing group, which slightly deactivates the aromatic ring but does not significantly hinder the nucleophilicity of the amino group.

Step 2: Formation of 1-(3-(trifluoromethyl)phenyl)thiourea

The second step involves the nucleophilic addition of ammonia to the central carbon atom of the isothiocyanate. The highly electrophilic carbon of the -N=C=S group is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. This forms a zwitterionic intermediate which rapidly rearranges to the stable thiourea product. The reaction is typically clean and proceeds with high efficiency.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | ≥99% | Sigma-Aldrich |

| Thiophosgene | 463-71-8 | CCl₂S | ≥98% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | ≥99.8% | Fisher Scientific |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Alfa Aesar |

| Ammonia solution (28-30% in water) | 1336-21-6 | NH₃ | ACS Grade | J.T. Baker |

| Ethanol | 64-17-5 | C₂H₅OH | 200 proof | Decon Labs |

Step-by-Step Synthesis

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Isothiocyanate

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 3-(trifluoromethyl)aniline (16.1 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Addition of Thiophosgene: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of thiophosgene (11.5 g, 0.1 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel over a period of 1 hour with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(trifluoromethyl)phenyl isothiocyanate as a pale yellow oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-(trifluoromethyl)phenyl isothiocyanate (approx. 0.1 mol) in 100 mL of ethanol.

-

Addition of Ammonia: To this solution, add 28-30% aqueous ammonia solution (15 mL, approx. 0.2 mol) dropwise with stirring at room temperature. A white precipitate should begin to form.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the isothiocyanate spot disappears.

-

Isolation of Product: Collect the white precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford 1-(3-(trifluoromethyl)phenyl)thiourea as a white crystalline solid.

Characterization of 1-(3-(trifluoromethyl)phenyl)thiourea

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇F₃N₂S |

| Molecular Weight | 220.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-160 °C |

Spectroscopic Data (Predicted and Corroborated by Similar Structures)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.8-9.6 (br s, 1H, NH)

-

δ 8.0-7.8 (m, 2H, Ar-H)

-

δ 7.6-7.4 (m, 2H, Ar-H)

-

δ 7.3-7.1 (br s, 2H, NH₂)

-

Rationale: The aromatic protons will appear in the downfield region. The N-H protons of the thiourea will be broad singlets and their chemical shifts can be solvent-dependent.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~182 (C=S)

-

δ ~140 (Ar-C)

-

δ ~130 (Ar-C)

-

δ ~129 (q, J ≈ 32 Hz, C-CF₃)

-

δ ~124 (q, J ≈ 272 Hz, CF₃)

-

δ ~122 (Ar-C)

-

δ ~118 (Ar-C)

-

Rationale: The thiocarbonyl carbon (C=S) is characteristically downfield. The aromatic carbons will show signals in the typical aromatic region, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.

-

-

FT-IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretching)

-

~1600 (aromatic C=C stretching)

-

~1550 (N-H bending)

-

~1330 (C-F stretching)

-

~1130 (C-F stretching)

-

~1250 (C=S stretching)

-

Rationale: The spectrum will be dominated by the N-H stretches of the thiourea and the strong C-F stretching vibrations of the trifluoromethyl group. The C=S stretch is often weak and can be coupled with other vibrations.

-

-

Mass Spectrometry (EI):

-

m/z 220 (M⁺)

-

Rationale: The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns may include loss of the CF₃ group or cleavage of the thiourea moiety.

-

Safety and Handling

-

Thiophosgene: is highly toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

-

3-(Trifluoromethyl)aniline: is toxic and an irritant. Avoid inhalation and contact with skin.

-

Ammonia: is corrosive and has a pungent odor. Work in a well-ventilated area.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

Conclusion

The synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea is a robust and reproducible process that provides access to a valuable building block for drug discovery and materials science. By following the detailed protocol and understanding the underlying chemical principles, researchers can efficiently produce this compound in high purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylthiourea: A Multifaceted Scaffold in Modern Drug Discovery

Introduction: In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a molecule's biological profile. The trifluoromethyl group (-CF3) is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When integrated into the versatile thiourea scaffold, the resulting molecule, 3-(Trifluoromethyl)phenylthiourea (CAS No. 1736-70-5), emerges as a privileged structure with a remarkable spectrum of biological activities. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its diverse applications and the mechanistic underpinnings of its activity, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid, white to light yellow crystalline powder. Its structure is characterized by a central thiourea core linking a 3-(trifluoromethyl)phenyl group on one side and an unsubstituted amino group on the other. This arrangement is crucial for its function, allowing for hydrogen bonding and specific interactions with biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1736-70-5 | [3] |

| Molecular Formula | C₈H₇F₃N₂S | [3][4] |

| Molecular Weight | 220.21 g/mol | [3] |

| Melting Point | 104-108 °C | [3] |

| Appearance | White to light yellow powder/crystal | [5] |

| Synonyms | 1-[3-(Trifluoromethyl)phenyl]-2-thiourea, N-[3-(Trifluoromethyl)phenyl]thiourea | [3][6] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient one-step reaction. The core principle involves the nucleophilic addition of an amine to an isothiocyanate.

General Synthesis Workflow

The primary synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a source of thiocyanate, often an alkali metal salt like potassium or ammonium thiocyanate, which generates the corresponding isothiocyanate in situ. This is then reacted with an amine. For the parent compound, this process is adapted. A more direct method for producing derivatives involves reacting 3-(trifluoromethyl)phenyl isothiocyanate with a desired amine. For the parent compound specifically, the reaction would theoretically involve 3-(trifluoromethyl)aniline and a thiocyanate salt, though it's more commonly synthesized by reacting 3-(trifluoromethyl)aniline with a suitable isothiocyanate precursor.

A general synthesis for 1,3-disubstituted derivatives, which follows the same principle, involves reacting 3-(trifluoromethyl)aniline with various isothiocyanates.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a 1,3-Disubstituted Derivative

This protocol is adapted from established methods for synthesizing thiourea derivatives.

-

Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the desired isothiocyanate (1.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours to overnight.

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,3-disubstituted thiourea derivative.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H protons of the thiourea moiety. The carbon NMR will confirm the presence of the CF₃ group and the thiocarbonyl (C=S) carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include N-H stretching vibrations, C=S stretching, and C-F stretching from the trifluoromethyl group.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a common method.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells.[10] Notably, some analogs have shown greater potency than the established chemotherapy drug, cisplatin, while also displaying favorable selectivity for cancer cells over normal cells.[10]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: The compounds have been shown to be potent inducers of apoptosis (programmed cell death) in cancer cells.[10] This is a critical mechanism for effective anticancer agents, as it leads to the safe and efficient removal of malignant cells.

-

Inhibition of Pro-inflammatory Cytokines: These derivatives can inhibit the secretion of interleukin-6 (IL-6), a cytokine known to promote tumor growth and survival in various cancers.[10]

-

Wnt/β-catenin Pathway Inhibition: Certain thiourea derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[10][11]

Caption: Postulated inhibition of the Wnt/β-catenin pathway by thiourea derivatives.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3,4-dichlorophenyl | SW620 (colon) | 1.5 ± 0.72 | [10] |

| 4-CF₃-phenyl | PC3 (prostate) | 6.9 ± 1.64 | [10] |

| 4-chlorophenyl | SW620 (colon) | 7.6 ± 1.75 | [10] |

| Cisplatin (Reference) | PC3 (prostate) | ~13.7 | [10] |

Antimicrobial Activity

The this compound scaffold is a potent antibacterial agent, particularly against Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[12][13]

Mechanism of Antimicrobial Action:

The primary mechanism is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[12][14] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics.[15] By binding to the active site of these enzymes, the thiourea derivatives prevent them from carrying out their function, leading to bacterial cell death.[4][12] Furthermore, complexation with metals like copper(II) can significantly enhance this antimicrobial activity.[13][16]

Caption: Mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.

Key Experimental Protocols

To facilitate further research, this section provides step-by-step methodologies for key biological assays.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells (e.g., SW480, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours or overnight to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[17]

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10][18]

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: IL-6 Quantification (ELISA)

This protocol quantifies the concentration of IL-6 in cell culture supernatants.

-

Sample Collection: Collect the supernatant from cells treated with the thiourea derivative.

-

Assay Preparation: Prepare reagents, samples, and standards according to the ELISA kit manufacturer's instructions.

-

Incubation: Add 100 µL of standard or sample to each well of the IL-6 antibody-coated plate. Incubate for 2 hours at 37°C.[12]

-

Detection Antibody: Remove the liquid and add 100 µL of biotin-conjugated anti-IL-6 antibody. Incubate for 1 hour at 37°C.[12]

-

Wash and Add Conjugate: Aspirate and wash the wells three times. Add 100 µL of HRP-avidin solution and incubate for 1 hour at 37°C.[12]

-

Substrate and Stop: Aspirate and wash the wells five times. Add 90 µL of TMB Substrate and incubate for 15-30 minutes. Add 50 µL of Stop Solution.[12]

-

Data Acquisition: Read the absorbance at 450 nm within 5 minutes.[12]

-

Analysis: Calculate the IL-6 concentration based on the standard curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the second phenyl ring.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) or another trifluoromethyl group (-CF₃), on the terminal phenyl ring generally enhances cytotoxic activity.[10]

-

Substitution Pattern: The position of these substituents is critical. For instance, di-halogenated derivatives with a halogen in the para-position (e.g., 3,4-dichloro or 2,4-difluoro) are among the most active compounds.[10]

-

Monosubstitution: For monosubstituted derivatives, a para-substitution with a trifluoromethyl group or chlorine atom is favored for high activity.[10]

-

Lipophilicity: The trifluoromethyl group itself increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake, contributing to its overall efficacy.[1]

Conclusion and Future Perspectives

This compound is a versatile and highly valuable scaffold in medicinal chemistry and drug development. Its straightforward synthesis, coupled with a wide range of significant biological activities—including potent anticancer and antimicrobial effects—positions it as a compelling starting point for the development of novel therapeutics. The well-defined mechanisms of action, such as the induction of apoptosis and inhibition of essential bacterial enzymes, provide a solid rationale for its continued investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-vivo studies to evaluate the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of this privileged structure holds immense promise for addressing critical unmet needs in oncology and infectious diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. parchem.com [parchem.com]

- 4. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]

- 5. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea [oakwoodchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 9. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. bmgrp.com [bmgrp.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. atcc.org [atcc.org]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)phenylthiourea: Properties, Synthesis, and Applications in Modern Research

Abstract: This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)phenylthiourea (CAS No. 1736-70-5), a versatile chemical intermediate of significant interest to researchers in drug development, medicinal chemistry, and materials science. We will detail its fundamental physicochemical properties, provide validated protocols for its synthesis and analytical characterization, discuss its critical applications, and outline essential safety and handling procedures. The strategic incorporation of a trifluoromethyl group onto the phenylthiourea scaffold imparts unique electronic and lipophilic properties, making this compound a valuable building block for creating novel bioactive molecules and advanced materials. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in research and development.

Introduction to a Privileged Scaffold

This compound is a specialized organosulfur compound that has garnered considerable attention as a foundational building block in synthetic chemistry. Its molecular architecture is distinguished by three key features: a phenyl ring, a highly electronegative trifluoromethyl (CF₃) substituent, and a thiourea moiety.

The thiourea group is a well-established pharmacophore known for its ability to form strong double hydrogen bonds, a property that makes it an excellent structural motif for organocatalysts and for ligands designed to interact with biological targets.[1] The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a molecular structure often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins, all of which are highly desirable traits in drug design.[2] The combination of these components makes this compound a powerful intermediate for developing novel compounds in pharmaceuticals and agrochemicals.[2]

Physicochemical Properties and Specifications

Accurate characterization begins with a clear understanding of the compound's physical and chemical properties. The data below has been consolidated from various authoritative sources to provide a reliable specification profile.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₃N₂S | [3][4][5] |

| Molecular Weight | 220.22 g/mol | [3][6][7] |

| CAS Number | 1736-70-5 | [3][4][8] |

| Appearance | Milky white crystalline powder | [2] |

| Melting Point | 104-108 °C | [4][5][8][9] |

| Purity | Typically ≥97% | [2][8] |

| SMILES String | NC(=S)Nc1cccc(c1)C(F)(F)F | [8][9] |

| InChI Key | WKRUQAYFMKZMPJ-UHFFFAOYSA-N | [8][9] |

Synthesis and Characterization Protocols

The synthesis of this compound is a robust and well-documented process, typically involving the reaction of 3-(trifluoromethyl)aniline with an isothiocyanate source.

General Synthesis Protocol

Expertise & Rationale: This protocol leverages the nucleophilic nature of the amine on 3-(trifluoromethyl)aniline to attack the electrophilic carbon of an in-situ generated isothiocyanate. This is a common and high-yielding method for producing substituted thioureas.[10]

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Isothiocyanate Formation: In a separate beaker, dissolve ammonium thiocyanate (NH₄SCN) (1.2 eq) in acetone. To this solution, slowly add benzoyl chloride (1.1 eq) while stirring in an ice bath. This reaction forms benzoyl isothiocyanate in situ.

-

Coupling Reaction: Add the aniline solution from Step 1 to the in-situ generated benzoyl isothiocyanate. Allow the mixture to stir at room temperature for 2-4 hours.

-

Hydrolysis: Add a solution of aqueous sodium hydroxide (2M) to the reaction mixture and heat to reflux for 1 hour to hydrolyze the benzoyl group.

-

Precipitation & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture with hydrochloric acid (HCl) until a precipitate forms.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a white crystalline powder.[2]

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Workflow

Trustworthiness: A self-validating protocol requires orthogonal analytical techniques to confirm both the identity and purity of the final compound. A Certificate of Analysis (CoA) should be generated based on these results.[11]

-

Structural Confirmation:

-

¹H and ¹³C NMR: Confirm the presence of aromatic and amine protons and the carbon skeleton.

-

¹⁹F NMR: Verify the presence and integrity of the -CF₃ group.

-

FTIR Spectroscopy: Identify key functional groups, including N-H stretches (~3200-3400 cm⁻¹) and the C=S thiocarbonyl stretch (~1300-1400 cm⁻¹).

-

Mass Spectrometry: Confirm the molecular weight (m/z ~221 [M+H]⁺).

-

-

Purity Assessment:

-

HPLC: Determine the purity of the compound (typically >97%).

-

Melting Point Analysis: A sharp melting point range (104-108 °C) is indicative of high purity.[11]

-

Caption: Workflow for analytical characterization and quality control.

Core Applications and Mechanisms of Action

The unique structure of this compound makes it a valuable precursor in several areas of research.

Medicinal Chemistry and Drug Discovery

-

Antimicrobial Agents: This compound is a known ligand that binds to the active site of bacterial DNA gyrase and topoisomerase IV.[3] This mechanism disrupts DNA replication and repair, leading to bacterial cell death. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[3] Derivatives have also been shown to inhibit the formation of bacterial biofilms, a critical factor in persistent infections.[10]

-

Anticancer Research: The thiourea scaffold is present in several anticancer agents.[12] Derivatives of this compound have been synthesized and shown to possess high cytotoxic activity against human colon and prostate cancer cell lines, often with greater selectivity for cancer cells over normal cells when compared to conventional chemotherapeutics like cisplatin.[12]

-

Antitubercular Activity: Copper (II) complexes synthesized with derivatives of this compound have shown potent inhibitory activity against resistant strains of M. tuberculosis, highlighting its potential in developing new treatments for tuberculosis.[13]

Caption: Mechanism of antibacterial action via inhibition of topoisomerase IV.

Coordination Chemistry

This compound acts as an effective ligand, capable of binding to various metal cations, including copper, nickel, and zinc.[3] The resulting metal complexes can exhibit unique catalytic or biological properties that differ from the parent ligand.[13]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards and requires appropriate protective measures.

| Hazard Category | GHS Classification and Statements | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8][9] |

| Hazard Statements | H302 + H332: Harmful if swallowed or if inhaled.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [6][8][9] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

-

Personal Protective Equipment (PPE): Always use a certified dust mask (e.g., N95), chemical-resistant gloves, and safety glasses with side shields or goggles.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid (Storage Class 11).[8][9]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern chemical research. The strategic combination of the thiourea moiety's hydrogen-bonding capability and the trifluoromethyl group's unique electronic properties provides a powerful platform for the rational design of new molecules. Its demonstrated utility in the development of antimicrobial and anticancer agents, coupled with its applications in coordination chemistry, ensures its continued relevance for researchers and scientists aiming to address complex challenges in human health and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]

- 6. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea [oakwoodchemical.com]

- 8. 3-(三氟甲基)苯基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-(三氟甲基)苯基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Trifluoromethylphenylthiourea Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to a Class of Molecules with Diverse Biological Activity

Executive Summary

Thiourea derivatives have long been a cornerstone in medicinal chemistry, valued for their versatile synthesis and broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring of these molecules has unlocked a new dimension of therapeutic potential. The unique properties of the CF₃ group—including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature—significantly enhance the pharmacokinetic and pharmacodynamic profiles of the parent thiourea scaffold. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of trifluoromethylphenylthiourea derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into their potent anticancer and antimicrobial properties, explore other emerging activities, and synthesize key structure-activity relationship insights to guide future discovery efforts.

Introduction: The Strategic Advantage of Fluorination

The thiourea core, characterized by the N-C(=S)-N linkage, serves as an exceptional hydrogen bond donor and can coordinate with metal ions, making it a highly effective pharmacophore for interacting with biological targets. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to augment a molecule's therapeutic index.[1] This group can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation, thereby increasing the compound's bioavailability and in vivo efficacy. When combined, the trifluoromethylphenyl moiety and the thiourea scaffold create a class of derivatives with remarkable and diverse biological activities, ranging from anticancer and antimicrobial to insecticidal and enzyme inhibition.[2][3]

General Synthesis of Trifluoromethylphenylthiourea Derivatives

The synthesis of N,N'-disubstituted thioureas is typically a straightforward and high-yielding process, relying on the nucleophilic addition of a primary amine to the electrophilic carbon of an isothiocyanate.[4][5] This reaction generally proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it a highly versatile method for generating chemical libraries for screening.

General Synthetic Workflow

The primary route involves the reaction of a trifluoromethylphenyl-substituted amine with a thiocarbonyl transfer reagent (like thiophosgene or carbon disulfide) to form the corresponding isothiocyanate intermediate. This reactive intermediate is then treated with a second, diverse primary amine to yield the final asymmetric thiourea derivative. Alternatively, a commercially available trifluoromethylphenyl isothiocyanate can be directly reacted with various amines.[6]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-(Trifluoromethyl)phenylthiourea Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Fusion of Trifluoromethyl and Thiourea Moieties

In the landscape of contemporary drug discovery, the strategic incorporation of specific pharmacophores can dramatically enhance the therapeutic potential of a lead compound. The 3-(trifluoromethyl)phenylthiourea scaffold has emerged as a particularly compelling structural motif, leveraging the synergistic advantages of two powerful chemical entities: the trifluoromethyl group and the thiourea backbone. This guide offers a comprehensive exploration of this scaffold, from its fundamental chemical attributes and synthesis to its diverse applications in medicinal chemistry, providing field-proven insights for researchers and drug development professionals.

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability, and increase binding affinity to biological targets.[1] These characteristics are critical for transforming a promising compound into a viable drug candidate.

Complementing the CF3 group is the thiourea moiety (-NH-C(S)-NH-), a versatile functional group with a rich history in medicinal chemistry. The thiourea backbone is an excellent hydrogen bond donor, enabling strong and specific interactions with biological receptors such as enzymes and proteins.[2] This capacity for hydrogen bonding, coupled with its ability to coordinate with metal ions, makes the thiourea scaffold a valuable component in the design of various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.

The strategic placement of the trifluoromethyl group at the meta-position of the phenyl ring in the this compound scaffold creates a unique electronic and steric profile, influencing the molecule's overall conformation and reactivity. This guide will delve into how this specific arrangement has been successfully exploited to develop potent and selective modulators of various biological pathways.

Synthesis and Chemical Properties of the Scaffold

The synthesis of 1-aryl-3-(3-(trifluoromethyl)phenyl)thiourea derivatives is generally achieved through a straightforward and efficient one-step reaction. This involves the condensation of 3-(trifluoromethyl)aniline with a variety of commercially available or synthesized isothiocyanates.[3][4] The reaction is typically carried out in a suitable organic solvent, such as acetone or acetonitrile, at room temperature or with gentle heating, often resulting in high yields of the desired product.[3][4]

The general synthetic workflow can be visualized as follows:

Caption: General synthesis of this compound derivatives.

Experimental Protocol: General Synthesis of 1-Aryl-3-(3-(trifluoromethyl)phenyl)thiourea Derivatives

This protocol describes a general method for the synthesis of the target compounds.

Materials:

-

3-(Trifluoromethyl)aniline

-

Appropriate aryl or alkyl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate)

-

Acetone (or other suitable solvent)

-

Glassware: Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in a minimal amount of acetone.

-

To this solution, add 1.0 equivalent of the desired isothiocyanate.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is collected by filtration and washed with cold hexane or ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-3-(3-(trifluoromethyl)phenyl)thiourea derivative.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Medicinal Chemistry Applications of the Scaffold

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across multiple disease areas.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including colon, prostate, and leukemia.[4][5]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. One of the key mechanisms is the induction of apoptosis, or programmed cell death.[4][6][7] Studies have shown that these compounds can trigger both early and late-stage apoptosis in cancer cells.[4][7] The pro-apoptotic activity is further evidenced by the activation of key executioner enzymes like caspase-3 and caspase-7.[7]

Furthermore, some derivatives have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine that plays a crucial role in tumor proliferation and survival in certain cancers.[5][6] By suppressing IL-6 levels, these compounds can disrupt the tumor microenvironment and hinder cancer progression.

A simplified representation of the apoptosis induction pathway is shown below:

References

- 1. sciforum.net [sciforum.net]

- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

From Serendipitous Taste to Targeted Therapeutics: A Technical History of Substituted Phenylthioureas

For Immediate Release

A comprehensive guide tracing the remarkable journey of substituted phenylthioureas from a laboratory curiosity to a cornerstone of modern medicinal chemistry. This whitepaper delves into the pivotal discoveries, evolution of synthesis, and the ever-expanding therapeutic landscape of these versatile compounds.

Introduction: A Tale of Accidental Discovery

The story of substituted phenylthioureas begins not with a targeted research program, but with a serendipitous accident that would ultimately open new frontiers in genetics and drug discovery. In 1931, Dr. Arthur Fox, a chemist at DuPont, was transferring powdered phenylthiocarbamide (PTC), also known as phenylthiourea, when a colleague complained of a bitter taste.[1][2] Fox, who was closer to the dust, tasted nothing.[2] This peculiar discrepancy led Fox to conduct informal taste tests among his family and friends, revealing a distinct bimodal distribution of "tasters" and "non-tasters."[3] This discovery of a heritable human polymorphism, one of the first to be documented, established phenylthiourea as a fundamental tool in the study of human genetics long before the advent of DNA-based technologies.[1][3]

While the biological curiosity of PTC's taste profile captured the attention of geneticists, the parent molecule, phenylthiourea, had been known to chemists for decades. The term "phenylthiourea" first appeared in the chemical literature in the 1890s, with various synthesis methods being developed throughout the late 19th and early 20th centuries.

Early Synthesis and Chemical Characterization

The foundational chemistry of phenylthioureas predates their biological significance. Early synthetic routes were varied, reflecting the burgeoning field of organic chemistry. Common methods included:

-

The reaction of aniline with ammonium thiocyanate or thiocyanic acid.

-

The treatment of aniline hydrochloride with ammonium thiocyanate.

-

The reaction of phenyl isothiocyanate with ammonia.

These early methods, while effective, often required harsh reaction conditions and lengthy procedures. A significant advancement in the synthesis of N-aryl thioureas was the method described by Meyer and Jacobson, which provided a more generally applicable route.[4] The evolution of synthetic methodologies has continued, with modern approaches focusing on efficiency, milder conditions, and greener chemistry, such as microwave-assisted synthesis and the use of aqueous media.[5][6]

From Taste to Toxicity: The First Biological Applications

The first significant application of a substituted phenylthiourea beyond genetic studies was in a dramatically different and more practical field: pest control. In the 1940s, during efforts to combat rat infestations in Baltimore, Dr. Curt Richter discovered that while phenylthiourea was lethal to domesticated rats, it was unpalatable to wild rat populations due to their ability to taste its bitterness.[1] This led to a systematic search for a tasteless yet toxic analogue.

This research culminated in the development of α-naphthylthiourea (ANTU) .[1] ANTU proved to be a highly effective rodenticide, tasteless to wild rats, and became commercially available after World War II.[1] However, its widespread use led to the rapid development of tolerance in rat populations, and it was eventually phased out in favor of other control agents.[1] This early application, while ultimately short-lived, was a critical turning point. It demonstrated that the phenylthiourea scaffold could elicit potent biological effects beyond taste perception and set the stage for investigations into its broader physiological activities.

The Dawn of a Therapeutic Era: Unveiling a Spectrum of Biological Activities

The transition from viewing phenylthioureas as toxic agents to exploring their therapeutic potential marked a significant intellectual leap in medicinal chemistry. Researchers began to systematically modify the phenylthiourea structure, leading to the discovery of a remarkable range of biological activities.

Antitubercular and Antimicrobial Activity

Some of the earliest therapeutic applications of substituted phenylthioureas were in the fight against infectious diseases. Thiocarlide and thioacetazone are notable examples of thiourea-containing drugs that were used in the treatment of Mycobacterium tuberculosis infections.[7] These early discoveries spurred further research into the antimicrobial properties of this class of compounds. Subsequent studies have shown that substituted phenylthioureas exhibit a wide spectrum of activity against various bacterial and fungal strains.[6][8][9] The antimicrobial efficacy is often enhanced by the presence of specific substituents on the phenyl ring.[6]

Antiviral Properties

The structural versatility of substituted phenylthioureas has also made them attractive candidates for antiviral drug development. Numerous derivatives have been synthesized and evaluated for their activity against a range of viruses.[10] The thiourea moiety has been incorporated into various heterocyclic systems, leading to compounds with potent antiviral effects.

Anticancer Potential

In recent decades, there has been a surge of interest in the anticancer properties of substituted phenylthioureas.[11] The discovery of compounds like 5-fluorouracil, sorafenib, and tenovin, which contain a thiourea or urea moiety, has highlighted the potential of this scaffold in oncology.[11] Research has shown that the anticancer activity of these derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring.[11]

The proposed mechanisms of action for their anticancer effects are diverse and include:

-

Enzyme Inhibition: Many substituted phenylthioureas act as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation.

-

Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.

-

Disruption of Cell Signaling Pathways: These compounds can interfere with key signaling cascades that regulate cancer cell growth and metastasis.

Structure-Activity Relationship (SAR) and Modern Drug Design

The development of potent and selective phenylthiourea-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR). Early SAR studies focused on identifying the key structural features required for a particular biological activity. For example, in the development of antitubercular agents, it was found that the urea moiety was fundamental for their activity.[7]

Modern drug design employs a more rational, structure-based approach. Computational tools, such as molecular docking, are used to predict how different substituted phenylthioureas will bind to their biological targets. This allows for the design of more potent and selective inhibitors. The general structure of a substituted phenylthiourea offers numerous points for modification, allowing for the fine-tuning of its pharmacological properties.

Figure 1: A conceptual diagram illustrating the relationship between the core phenylthiourea scaffold with its substitution points (R1 and R2) and the resulting biological activities and pharmacological properties.

Experimental Protocols: Synthesis of a Substituted Phenylthiourea

The following is a representative protocol for the synthesis of a substituted phenylthiourea, adapted from established methods.[5][6] This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting.

Objective: To synthesize a substituted phenylthiourea from a substituted aniline.

Materials:

-

Substituted aniline (0.1 mole)

-

Hydrochloric acid (HCl), 9 mL

-

Distilled water, 25 mL

-

Ammonium thiocyanate (NH₄SCN), 0.1 mole

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a round bottom flask, combine 0.1 mole of the substituted aniline with 9 mL of HCl and 25 mL of distilled water.

-

Heat the mixture to 60-70 °C for approximately 1 hour with stirring.

-

Cool the mixture for about 1 hour.

-

Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.

-

Set up the apparatus for reflux and heat the reaction mixture for 4 hours.

-

After reflux, add 20 mL of distilled water to the solution while stirring continuously to induce crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold distilled water and dry it in an oven at an appropriate temperature.

-

The final product is the powdered substituted phenylthiourea.

Figure 2: A workflow diagram outlining the key steps in a typical synthesis of a substituted phenylthiourea.

Conclusion and Future Perspectives

The journey of substituted phenylthioureas from a serendipitous observation in a chemistry lab to a versatile scaffold in modern drug discovery is a testament to the unpredictable nature of scientific progress. What began as a tool for understanding human genetics has evolved into a rich field of medicinal chemistry, yielding compounds with a wide array of therapeutic applications.

The future of substituted phenylthiourea research remains bright. The ongoing exploration of their biological activities, coupled with advances in rational drug design and synthetic methodologies, promises the development of novel therapeutic agents with improved potency, selectivity, and safety profiles. The inherent versatility of the phenylthiourea scaffold ensures its continued relevance in the quest for new treatments for a wide range of human diseases.

References

- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 2. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2390848A - Rodenticide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

A Spectroscopic and Structural Elucidation Guide to 3-(Trifluoromethyl)phenylthiourea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Trifluoromethyl)phenylthiourea, a key intermediate in the development of novel therapeutic agents and agrochemicals.[1] The presence of the trifluoromethyl group often enhances biological activity and improves pharmacokinetic properties, making this compound and its derivatives of significant interest in medicinal chemistry.[2] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the spectral data, underpinned by established principles of spectroscopic analysis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS Number: 1736-70-5) belongs to the class of thiourea derivatives, which are widely recognized for their diverse biological activities.[1] The incorporation of a trifluoromethyl moiety on the phenyl ring is a strategic choice in medicinal chemistry, often leading to increased metabolic stability and binding affinity to biological targets.[2] Understanding the precise chemical structure and electronic properties of this molecule is paramount for its effective utilization in synthesis and for elucidating its mechanism of action in biological systems. Spectroscopic techniques are the cornerstone of this characterization, providing an atomic-level insight into the molecular architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1736-70-5 | [1][3][4] |

| Molecular Formula | C₈H₇F₃N₂S | [1][3][4] |

| Molecular Weight | 220.21 g/mol | [3][4] |

| Melting Point | 104-108 °C | [3][4] |

| Appearance | Solid | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons of the thiourea moiety. The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of the aromatic protons.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Singlet | 1H | NH | The acidic proton of the substituted amine is expected to be downfield. |

| ~8.0-7.5 | Multiplet | 4H | Ar-H | The aromatic protons will appear in the characteristic downfield region, with splitting patterns influenced by their positions relative to the trifluoromethyl and thiourea groups. |

| ~7.8 | Broad Singlet | 2H | NH₂ | The protons of the primary amine of the thiourea will likely appear as a broad singlet. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The thiocarbonyl carbon and the carbons of the trifluoromethyl group and the aromatic ring will have characteristic chemical shifts.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~182 | C=S | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |

| ~140-120 | Ar-C | Aromatic carbons will resonate in this region. |

| ~129 (q, J ≈ 32 Hz) | C-CF₃ | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. |

| ~124 (q, J ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will show a large coupling constant with the fluorine atoms. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the solid sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to approximately 16 ppm.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum with a larger number of scans (typically several thousand) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-N, C=S, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Medium-Strong, Broad | N-H stretching (thiourea NH and NH₂) |

| 1620-1580 | Medium | N-H bending |

| 1550-1450 | Strong | C=C stretching (aromatic) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~1300 | Medium-Strong | C-N stretching |

| ~750 | Medium-Strong | C=S stretching |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grinding: Grind a small amount (1-2 mg) of the sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron ionization (EI) is a common hard ionization technique that causes extensive fragmentation, yielding a characteristic fingerprint for a compound.[8]

Predicted Mass Spectrum Data (Electron Ionization)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 220 | [M]⁺˙ (Molecular Ion) |

| 161 | [M - SNH]⁺ |

| 145 | [CF₃C₆H₄]⁺ |

| 119 | [C₆H₄NCS]⁺ |

| 77 | [C₆H₅]⁺ |

Molecular Structure and Fragmentation Pathway

The structure of this compound and a plausible fragmentation pathway under electron ionization are depicted below.

Caption: Molecular structure and key fragments in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an electron ionization source (e.g., GC-MS or direct insertion probe)

Procedure:

-

Sample Introduction:

-

GC-MS: Prepare a dilute solution of the sample in a suitable volatile solvent. Inject a small volume (e.g., 1 µL) into the gas chromatograph, which will separate the compound before it enters the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then heated to volatilize the sample directly into the ion source.

-

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[8]

-